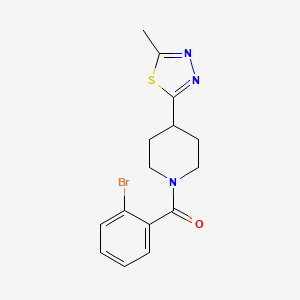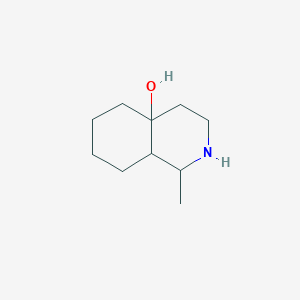![molecular formula C23H22FN3O2S2 B2366775 2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 877653-82-2](/img/structure/B2366775.png)
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C23H22FN3O2S2 and its molecular weight is 455.57. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitory Activities
This compound, due to its structural similarity with thieno[2,3-d]pyrimidine analogues, could serve as a potent dual inhibitor for human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The thieno[2,3-d]pyrimidine scaffold is conducive to dual human TS-DHFR inhibitory activity, which is significant for cancer treatment as it targets two enzymes critical for nucleotide synthesis in rapidly dividing cells. Such compounds have shown potent inhibitory effects, with some analogues being the most potent dual inhibitors known to date (Gangjee, Qiu, Li, & Kisliuk, 2008).
Structural Analysis and Molecular Interactions
The crystal structure analysis of related compounds indicates that these molecules can have a folded conformation, influencing their interaction with biological targets. This structural feature, including intramolecular hydrogen bonding, is essential for understanding the compound's biological activity and designing derivatives with improved efficacy (Subasri et al., 2016).
Radioligand Applications
Derivatives of this chemical structure have been explored for use as selective radioligands, such as in the development of [18F]PBR111 for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application underscores the compound's potential in diagnostic imaging, particularly for neurological conditions and inflammation (Dollé et al., 2008).
Antiviral and Antimicrobial Applications
The structural analysis and docking studies of related compounds have shown potential antiviral properties, particularly against SARS-CoV-2. The quantum chemical insights into the molecular structure and interactions provide a basis for exploring these compounds as antiviral agents, highlighting their relevance in the development of treatments for emerging infectious diseases (Mary et al., 2020).
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds, through their structural modifications, have shown potential against various human cancer cell lines, indicating their importance in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S2/c1-14-9-15(2)11-18(10-14)27-22(29)21-19(7-8-30-21)26-23(27)31-13-20(28)25-12-16-3-5-17(24)6-4-16/h3-6,9-11H,7-8,12-13H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDZWZMTMLWFHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

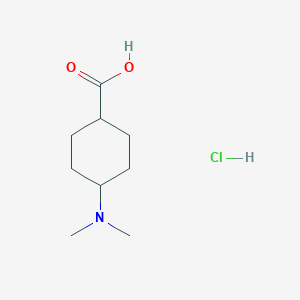
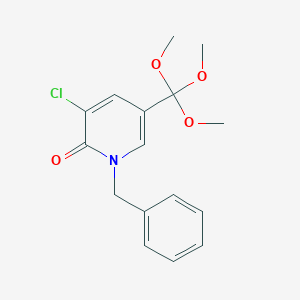
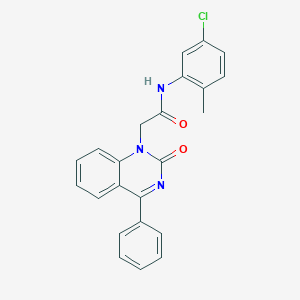
![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)
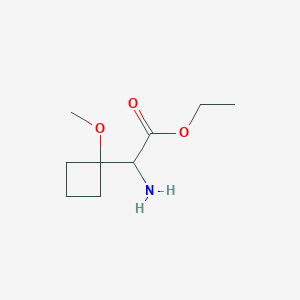
![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2366702.png)
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2366703.png)
![[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2366704.png)

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)
